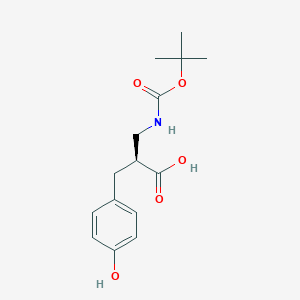

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid

CAS No.:

Cat. No.: VC17368058

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO5 |

|---|---|

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | (2S)-2-[(4-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-4-6-12(17)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 |

| Standard InChI Key | WOCXBQCASNXFLJ-NSHDSACASA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)O)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)O)C(=O)O |

Introduction

Chemical Identity and Structural Features

Boc-L-tyrosine is characterized by the systematic IUPAC name N-(tert-butoxycarbonyl)-L-tyrosine and the molecular formula C₁₄H₁₉NO₅ . The compound’s molecular weight is 281.30 g/mol, and its CAS Registry Number is 3978-80-1 . The Boc group (-OC(O)C(CH₃)₃) is appended to the α-amino group of L-tyrosine, while the 4-hydroxyphenylmethyl side chain and carboxylic acid group remain unmodified .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 133–134°C | |

| Molecular Weight | 281.30 g/mol | |

| Solubility | Insoluble in nonpolar solvents; soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The Boc group enhances solubility in organic solvents, facilitating its use in peptide coupling reactions .

Synthesis Methodologies

Boc-L-tyrosine is synthesized via two primary routes, both leveraging the reactivity of the Boc protecting group with the amino moiety of tyrosine.

Traditional Two-Step Synthesis

A classical approach involves:

-

Methyl ester formation: L-tyrosine is treated with thionyl chloride (SOCl₂) in methanol to yield L-tyrosine methyl ester .

-

Boc protection: The methyl ester intermediate reacts with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of triethylamine (TEA), followed by hydrolysis to yield the free carboxylic acid .

While this method achieves high yields (>90%), it requires multiple steps and hazardous reagents like SOCl₂ .

One-Pot Industrial Synthesis

A patent-pending method (CN104447415A) simplifies production by combining L-tyrosine, (Boc)₂O, and a strong base (NaOH/KOH) in a single reactor . Key advantages include:

-

Batchwise addition of (Boc)₂O to minimize side reactions.

-

Acid-base extraction for purification, eliminating column chromatography .

This method reduces costs and environmental impact compared to traditional approaches .

Applications in Peptide Synthesis

Boc-L-tyrosine is indispensable in synthesizing bioactive peptides, including:

-

Anticancer agents: Leuprolide and goserelin incorporate Boc-protected tyrosine intermediates .

-

Hormonal therapeutics: Lanreotide and carbetocin rely on Boc chemistry for selective amino group protection .

The Boc group’s stability under basic conditions and selective deprotection with trifluoroacetic acid (TFA) make it ideal for sequential peptide elongation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume